molecular formula C6H6BrClFN B1522165 4-Bromo-2-fluoroaniline hydrochloride CAS No. 1174029-29-8

4-Bromo-2-fluoroaniline hydrochloride

Cat. No.: B1522165
CAS No.: 1174029-29-8
M. Wt: 226.47 g/mol
InChI Key: SAIDHIHJVZUPGX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where a bromine atom and a fluorine atom are substituted on the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by brominating and fluorinating aniline under controlled conditions. This involves the use of bromine (Br2) and fluorine (F2) gases or their respective compounds.

  • Nitration and Reduction: Another method involves the nitration of aniline to form 4-bromo-2-fluoronitrobenzene, followed by reduction to convert the nitro group to an amine group.

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes that ensure consistent quality and yield. These methods involve the use of advanced reactors and catalysts to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Reduced amines and other derivatives.

  • Substitution: Substituted benzene derivatives with different functional groups.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-fluoroaniline hydrochloride is the respiratory system . .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted . More comprehensive pharmacokinetic studies are needed to fully understand these properties and their implications.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid formation of dust and aerosols, and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and ventilation.

Scientific Research Applications

4-Bromo-2-fluoroaniline hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the development of new chemical compounds and materials.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoroaniline

  • 4-Bromo-2-chloroaniline

  • 4-Bromo-2-iodoaniline

  • 4-Fluoro-2-bromoaniline

Properties

IUPAC Name

4-bromo-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDHIHJVZUPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660227
Record name 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174029-29-8
Record name Benzenamine, 4-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174029-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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